Enhanced Lipophilicity (LogP 3.24) vs. Non-Brominated Parent Scaffold
Methyl 6-bromoindolizine-2-carboxylate exhibits a significantly higher predicted lipophilicity (ACD/LogP = 3.24) compared to its non-brominated analog, Methyl indolizine-2-carboxylate, which has a reported LogP value of 2.4 . This represents a 0.84 log unit increase, corresponding to a roughly 7-fold increase in partition coefficient (P).
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | ACD/LogP = 3.24 |
| Comparator Or Baseline | Methyl indolizine-2-carboxylate (CAS 16959-62-9) XLogP3 = 2.4 |
| Quantified Difference | ΔLogP = +0.84 (~7-fold increase in P) |
| Conditions | Predicted/computed values; target compound from ACD/Labs Percepta Platform ; comparator from Kuujia XLogP3 . |
Why This Matters
Increased lipophilicity can enhance passive membrane permeability and target binding, a key consideration in drug design when optimizing ADME properties.
- [1] Kuujia. Methyl indolizine-2-carboxylate (CAS 16959-62-9) Product Page. https://www.kuujia.com/cas-16959-62-9.html (accessed 2026). View Source
